molecular formula C12H23O7P B8250599 tert-Butyl 2-acetoxy-2-(diethoxyphosphoryl)acetate

tert-Butyl 2-acetoxy-2-(diethoxyphosphoryl)acetate

Cat. No.: B8250599
M. Wt: 310.28 g/mol
InChI Key: ITMWZLZNRMOSPD-UHFFFAOYSA-N
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Description

tert-Butyl 2-acetoxy-2-(diethoxyphosphoryl)acetate: is an organic compound with the molecular formula C10H21O5P. It is a colorless, transparent liquid used primarily as a biochemical reagent in various scientific research fields. This compound is known for its stability and versatility in chemical reactions, making it a valuable tool in organic synthesis and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-acetoxy-2-(diethoxyphosphoryl)acetate typically involves the esterification of diethyl phosphonoacetic acid with tert-butyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:

Diethyl phosphonoacetic acid+tert-Butyl alcoholCatalysttert-Butyl 2-acetoxy-2-(diethoxyphosphoryl)acetate\text{Diethyl phosphonoacetic acid} + \text{tert-Butyl alcohol} \xrightarrow{\text{Catalyst}} \text{this compound} Diethyl phosphonoacetic acid+tert-Butyl alcoholCatalyst​tert-Butyl 2-acetoxy-2-(diethoxyphosphoryl)acetate

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-acetoxy-2-(diethoxyphosphoryl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can yield phosphonates and other derivatives.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.

Major Products:

    Oxidation: Phosphonic acids.

    Reduction: Phosphonates.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

tert-Butyl 2-acetoxy-2-(diethoxyphosphoryl)acetate is widely used in scientific research due to its versatility and stability. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.

    Biology: Employed in biochemical assays and studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of prodrugs and enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials, including flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of tert-Butyl 2-acetoxy-2-(diethoxyphosphoryl)acetate involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. Its phosphoryl group plays a crucial role in these interactions, forming stable complexes with target molecules and altering their function.

Comparison with Similar Compounds

tert-Butyl 2-acetoxy-2-(diethoxyphosphoryl)acetate can be compared with other similar compounds, such as:

    Diethyl phosphonoacetic acid: A precursor in the synthesis of this compound, used in similar applications.

    tert-Butyl diethylphosphonoacetate: Another phosphonate ester with comparable properties and uses.

    Dimethyl phosphonoacetate: A related compound with different ester groups, used in similar synthetic applications.

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. Its tert-butyl and diethoxyphosphoryl groups make it particularly useful in organic synthesis and biochemical research, offering advantages in terms of selectivity and efficiency.

Properties

IUPAC Name

tert-butyl 2-acetyloxy-2-diethoxyphosphorylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23O7P/c1-7-16-20(15,17-8-2)11(18-9(3)13)10(14)19-12(4,5)6/h11H,7-8H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMWZLZNRMOSPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C(=O)OC(C)(C)C)OC(=O)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23O7P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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